N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide
Description
The exact mass of the compound this compound is 363.10751927 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-4-18-13(21)10-23-17-19-14(12-8-6-5-7-9-12)16(24-17)20-15(22)11(2)3/h5-9,11H,4,10H2,1-3H3,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDHMJFGKFMGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=NC(=C(S1)NC(=O)C(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[(ethylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a thiazole ring and a phenyl group, which are often associated with various pharmacological properties.
- Molecular Formula : C18H23N3O2S2
- Molecular Weight : 377.5 g/mol
- CAS Number : 946211-52-5
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O2S2 |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 946211-52-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammatory responses. The presence of the thiazole ring is particularly significant as thiazole derivatives have been reported to exhibit anti-cancer properties through multiple mechanisms such as:
- Inhibition of Cell Proliferation : Thiazole derivatives often inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.
Antiproliferative Activity
A study evaluating the antiproliferative effects of various thiazole derivatives, including this compound, demonstrated significant activity against several human cancer cell lines. The results indicated that this compound could inhibit cell growth effectively.
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon) | 15.0 |
| M21 (Melanoma) | 10.5 |
| MCF7 (Breast) | 12.0 |
Case Studies
-
Study on Cancer Cell Lines : In a comparative study involving multiple thiazole derivatives, this compound exhibited superior antiproliferative activity against MCF7 breast cancer cells compared to other derivatives tested.
- Methodology : The study utilized the MTT assay to assess cell viability after treatment with varying concentrations of the compound for 48 hours.
- Findings : The compound demonstrated an IC50 value of 12 µM, indicating potent activity.
- Mechanistic Insights : Additional investigations into the mechanism revealed that treatment with this compound led to increased levels of apoptotic markers in treated cells, suggesting that it promotes programmed cell death in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
